FerrioxamineE

Electrochemistry Siderophore Biochemistry Iron Redox Cycling

Salmonella detection in complex food and clinical matrices suffers from poor selectivity when using generic iron supplements-competing background flora such as E. coli also proliferate, reducing assay specificity. Ferrioxamine E resolves this via its macrocyclic trihydroxamate architecture, which enables FoxA receptor-mediated uptake specific to Salmonella enterica. Competing species (E. coli, Shigella, Proteus, Morganella) cannot utilize it as an iron source. • Selective Salmonella enrichment at 5-200 ng/mL in buffered peptone water per ISO norms • Revives stressed and dormant cells, improving recovery from dehydrated matrices (spices, tea) • ≥95% (HPLC); validated for microbiology and 68Ga-PET radiopharmaceutical development

Molecular Formula C27H45FeN6O9
Molecular Weight 653.5 g/mol
CAS No. 20008-20-2
Cat. No. B1216071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrioxamineE
CAS20008-20-2
Synonymsferrioxamine E
Molecular FormulaC27H45FeN6O9
Molecular Weight653.5 g/mol
Structural Identifiers
SMILESC1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)[O-])[O-])[O-].[Fe+3]
InChIInChI=1S/C27H45N6O9.Fe/c34-22-10-14-26(38)32(41)20-8-3-6-18-30-24(36)12-15-27(39)33(42)21-9-2-5-17-29-23(35)11-13-25(37)31(40)19-7-1-4-16-28-22;/h1-21H2,(H,28,34)(H,29,35)(H,30,36);/q-3;+3
InChIKeyMZFKJKOHYACYNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 9 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferrioxamine E: Iron Delivery & Diagnostics


Ferrioxamine E is a cyclic trihydroxamate siderophore produced by various Streptomyces species and other bacteria [1]. It functions as a high-affinity iron(III) chelator, facilitating iron acquisition in iron-limited environments [2]. Unlike its linear counterpart ferrioxamine B, ferrioxamine E possesses a macrocyclic structure that confers distinct physicochemical properties, including a defined three-dimensional conformation and altered redox behavior [3]. This compound is utilized in microbiological research as a selective growth promoter for Salmonella detection and is being actively investigated as a gallium-68 carrier for positron emission tomography (PET) imaging of bacterial infections [4][5].

Ferrioxamine E: Structural Uniqueness


Ferrioxamine E's cyclic architecture fundamentally differentiates it from linear analogs like ferrioxamine B and dictates its performance in key applications. This macrocyclic constraint results in a distinct redox potential, a unique iron(II) complex stability profile, and altered transport kinetics across biological membranes [1]. For instance, the cyclic structure restricts conformational flexibility, which influences both the rate of iron dissociation and the recognition by specific outer membrane receptors such as FoxA [2]. Furthermore, its hydrophilicity and solution stability differ markedly from other siderophores, affecting its biodistribution and suitability as a radiometal carrier [3]. Consequently, substituting ferrioxamine E with a linear or a different cyclic siderophore without empirical validation risks compromised iron delivery, altered microbial growth promotion, or suboptimal imaging contrast.

Ferrioxamine E: Head-to-Head Evidence


Redox Potential vs. Alcaligin

In a direct electrochemical comparison, the pH-independent redox potential (E1/2 vs. NHE) of ferrioxamine E was determined to be -477 mV, which is 31 mV more negative than that of the structurally related cyclic siderophore alcaligin (-446 mV) [1]. This difference is attributed to the distinct macrocyclic ring size and substituent effects. The more negative potential of ferrioxamine E indicates it is a slightly stronger reducing agent in its iron(II) form under the tested conditions.

Electrochemistry Siderophore Biochemistry Iron Redox Cycling

Fe(II) Stability vs. Alcaligin

Electrochemical analysis was used to calculate the overall stability constants (log βII) for the fully coordinated Fe(II) complexes. The log βII value for ferrioxamine E was determined to be 12.1, which is substantially lower than the value of 24.6 for the alcaligin Fe(II) complex [1]. This order-of-magnitude difference (approx. 1012.5) in stability reflects a much greater propensity for ferrioxamine E to release Fe(II) upon reduction compared to alcaligin.

Coordination Chemistry Stability Constant Iron Dissociation

Slower Iron Dissociation in Seawater vs. Ferrichrome

A study using isotope exchange liquid chromatography-ICP-MS measured the dissociation rate constants (kd) of iron-siderophore complexes in seawater. The dissociation rate constant for ferrioxamine E was found to be 3.6 × 10⁻⁸ s⁻¹, which is approximately 2.8-fold slower than the rate measured for ferrichrome (kd = 10 × 10⁻⁸ s⁻¹) [1]. This indicates that iron remains bound to ferrioxamine E for a significantly longer duration in the marine environment.

Chemical Oceanography Iron Biogeochemistry Dissociation Kinetics

Diatom Iron Uptake vs. Ferrioxamine B

A comparative study in the marine diatom Phaeodactylum tricornutum revealed divergent performance metrics for ferrioxamine E (FOE) and ferrioxamine B (FOB). Uptake kinetics showed a lower half-saturation concentration (Km) for FOE, indicating a higher affinity transport system [1]. This resulted in a faster initial rate of iron uptake from FOE compared to FOB. Paradoxically, long-term growth experiments demonstrated that FOB was ultimately a more efficient iron source for sustaining diatom growth [1].

Marine Microbiology Phytoplankton Nutrition Iron Uptake Kinetics

68Ga-FOXE: Rapid Renal Clearance

In a preclinical PET imaging study, the biodistribution of several 68Ga-labeled siderophores was evaluated in Balb/c mice. 68Ga-Ferrioxamine E (68Ga-FOXE) demonstrated rapid renal excretion and low residual blood activity shortly after injection [1]. In contrast, 68Ga-ferricrocin and 68Ga-ferrichrome showed high retention in blood, while 68Ga-fusarinine C exhibited very high kidney retention [1]. This favorable clearance profile of 68Ga-FOXE is a critical advantage for imaging applications, as it minimizes background signal and reduces radiation dose to non-target tissues.

Nuclear Medicine PET Imaging Radiopharmaceuticals

Water Solubility Advantage over Analogues

A study comparing the physicochemical properties of ferrioxamine E (for-DFOE) and a series of synthetic ring-expanded analogues found that for-DFOE was the most water-soluble macrocycle in the series [1]. This conclusion was supported by multiple indirect measures, including reversed-phase HPLC elution order, calculated log P values, and computational modeling [1]. This inherent hydrophilicity distinguishes the native ferrioxamine E structure from synthetic modifications designed to alter its properties.

Medicinal Chemistry Siderophore Analogues Structure-Activity Relationship

Ferrioxamine E: Application Scenarios


Selective Salmonella Enrichment

Ferrioxamine E is a validated supplement for pre-enrichment and selective media designed for the isolation of Salmonella from complex matrices like food and clinical samples. Its unique efficacy stems from the fact that Salmonella enterica possesses the specific FoxA receptor, enabling it to utilize ferrioxamine E as a sole iron source, a capability not universally shared by competing background flora such as Escherichia coli [1]. This selective advantage, combined with the demonstrated ability of ferrioxamine E to revive stressed Salmonella cells, makes it a superior choice over generic iron supplements for maximizing recovery rates while maintaining assay specificity [2].

PET Imaging for Invasive Infections

Based on its demonstrated in vivo performance, 68Ga-labeled ferrioxamine E (68Ga-FOXE) is a leading candidate for development as a PET radiopharmaceutical. Its rapid renal clearance and low blood retention result in high-contrast images with minimal background noise, a critical advantage over other radiolabeled siderophores like 68Ga-ferricrocin or 68Ga-ferrichrome that exhibit prolonged blood pool activity [3]. This favorable pharmacokinetic profile, validated in animal models, positions ferrioxamine E as a preferred scaffold for designing infection-specific imaging agents with optimal dosimetry and diagnostic accuracy [3].

Marine Iron Biogeochemistry Tracer

The quantifiably slower dissociation kinetics of ferrioxamine E in seawater (kd = 3.6 × 10⁻⁸ s⁻¹) compared to ferrichrome (kd = 10 × 10⁻⁸ s⁻¹) make it an ideal tracer for investigating iron cycling in the ocean [4]. Its enhanced kinetic stability ensures that the iron-siderophore complex remains intact over longer timescales and distances, allowing researchers to more accurately track iron sources, sinks, and biological utilization pathways in complex marine ecosystems. This property is essential for studies where the integrity of the tracer is paramount for generating reliable biogeochemical data [4].

Phytoplankton Iron Uptake Mechanisms

The contrasting performance of ferrioxamine E and ferrioxamine B in the marine diatom Phaeodactylum tricornutum—specifically, the higher transport affinity but lower overall growth yield for ferrioxamine E—provides a powerful tool for dissecting iron uptake mechanisms [5]. Researchers can leverage this differential behavior to probe the contributions of reductive vs. non-reductive uptake pathways. Ferrioxamine E's unique uptake profile, which is insensitive to ferrous iron chelators, makes it a specific probe for intact siderophore transport, enabling more nuanced investigations into phytoplankton-bacteria interactions and iron nutrition in aquatic environments [5].

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